

physical and chemical properties of 2-Fluoro-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-3-nitrobenzaldehyde

Cat. No.: B1313130

[Get Quote](#)

An In-depth Technical Guide to 2-Fluoro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Fluoro-3-nitrobenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its characteristics, synthesis, and spectral data to support its application in research and drug development.

Core Physical and Chemical Properties

2-Fluoro-3-nitrobenzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_7H_4FNO_3$. Its structure, featuring a fluorine atom and a nitro group ortho and meta to the aldehyde, respectively, makes it a versatile building block in organic synthesis. The presence of these functional groups significantly influences its reactivity and the properties of its derivatives.

Physical Properties

The physical properties of **2-Fluoro-3-nitrobenzaldehyde** are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental setups.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ FNO ₃	[1]
Molecular Weight	169.11 g/mol	[1]
CAS Number	96516-29-9	
Boiling Point	279 °C at 760 mmHg	[1]
Density	1.444 g/cm ³	
Flash Point	122.394 °C	
Storage	2-8°C, under inert gas atmosphere	[1]

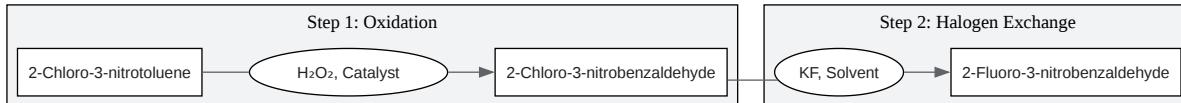
Chemical Properties and Reactivity

The chemical behavior of **2-Fluoro-3-nitrobenzaldehyde** is dictated by its three functional groups: the aldehyde, the nitro group, and the fluorine atom. The aldehyde group is susceptible to nucleophilic attack and oxidation, allowing for the formation of a wide range of derivatives such as alcohols, carboxylic acids, and imines. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution reactions. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs) derived from this intermediate[\[1\]](#).

Synthesis of 2-Fluoro-3-nitrobenzaldehyde

A common synthetic route to **2-Fluoro-3-nitrobenzaldehyde** involves a halogen exchange reaction from its chloro-analogue, which is synthesized from 2-chloro-3-nitrotoluene. This multi-step process is suitable for industrial-scale production.

Experimental Protocol: Synthesis via Halogen Exchange


This protocol describes a plausible synthesis of **2-Fluoro-3-nitrobenzaldehyde** based on patent literature describing the synthesis of its derivatives[\[2\]](#).

Step 1: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzaldehyde

- In a reaction vessel, dissolve 2-chloro-3-nitrotoluene in a suitable organic solvent.
- Add a catalyst, such as a supported ionic liquid catalyst.
- Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature between 45-55°C.
- Allow the reaction to proceed for 2-4 hours.
- After the reaction is complete, filter the mixture to recover the catalyst.
- Extract the filtrate with dichloromethane.
- Wash the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield 2-chloro-3-nitrobenzaldehyde.

Step 2: Fluorination of 2-Chloro-3-nitrobenzaldehyde to **2-Fluoro-3-nitrobenzaldehyde**

- Dissolve the 2-chloro-3-nitrobenzaldehyde obtained in the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add a fluorinating agent, such as potassium fluoride (KF). The use of a phase-transfer catalyst may enhance the reaction rate.
- Heat the reaction mixture to a temperature typically ranging from 100 to 160°C.
- Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture and pour it into water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain crude **2-Fluoro-3-nitrobenzaldehyde**.
- Purify the crude product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Fluoro-3-nitrobenzaldehyde**.

Spectroscopic Data and Analysis

The structural characterization of **2-Fluoro-3-nitrobenzaldehyde** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

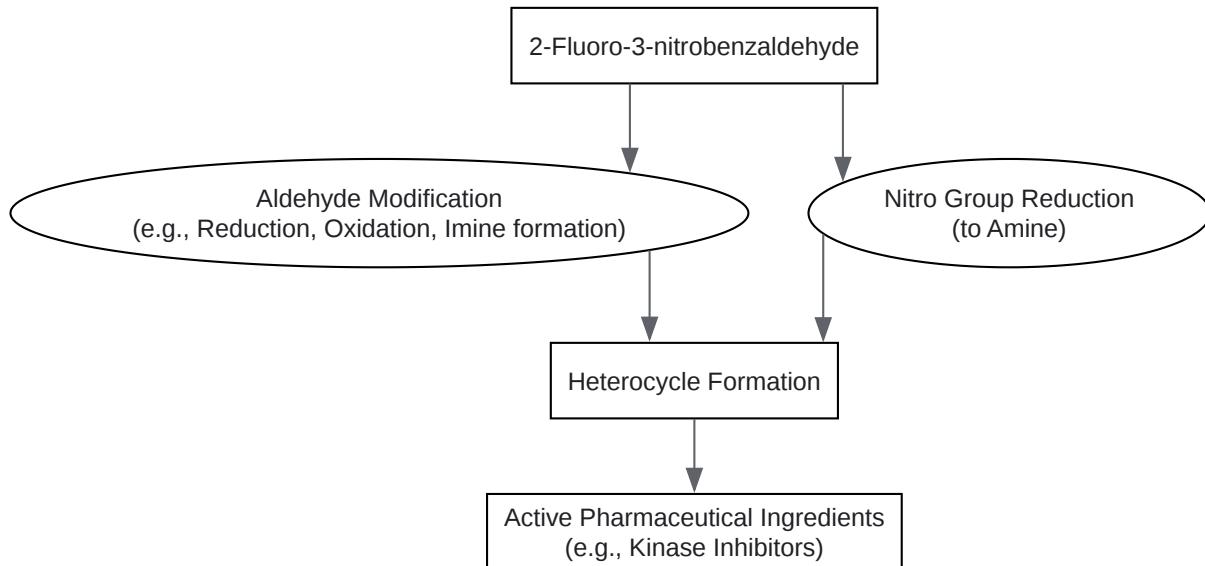
The proton NMR spectrum of **2-Fluoro-3-nitrobenzaldehyde** is expected to show characteristic signals for the aldehydic proton and the three aromatic protons. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons will show signals in the aromatic region (110-160 ppm), with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-3-nitrobenzaldehyde** will display characteristic absorption bands for its functional groups. Key expected peaks include:


- C=O stretch (aldehyde): A strong band around $1700\text{-}1720\text{ cm}^{-1}$.
- NO₂ stretch (asymmetric and symmetric): Two strong bands around $1520\text{-}1560\text{ cm}^{-1}$ and $1340\text{-}1370\text{ cm}^{-1}$, respectively.
- C-F stretch: A strong band in the region of $1200\text{-}1300\text{ cm}^{-1}$.
- Aromatic C-H stretch: Peaks above 3000 cm^{-1} .
- Aromatic C=C stretch: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **2-Fluoro-3-nitrobenzaldehyde** is expected to show a molecular ion peak (M^+) at m/z 169. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 amu) to give a fragment at m/z 140, and the loss of the nitro group (NO₂, 46 amu) to give a fragment at m/z 123.

Applications in Drug Development

2-Fluoro-3-nitrobenzaldehyde is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its utility stems from the ability to further transform the aldehyde and nitro groups into other functionalities, and the beneficial effects of the fluorine substituent on the pharmacokinetic properties of the final drug molecule[1]. For instance, it is a precursor in the synthesis of BRAF inhibitors like dabrafenib, which are used in cancer therapy[2].

[Click to download full resolution via product page](#)

Caption: Role as a synthetic intermediate in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Fluoro-3-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313130#physical-and-chemical-properties-of-2-fluoro-3-nitrobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com